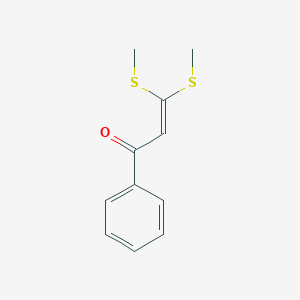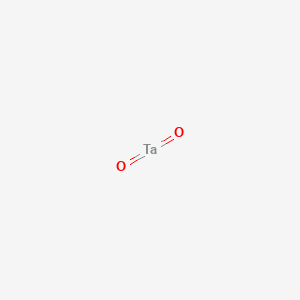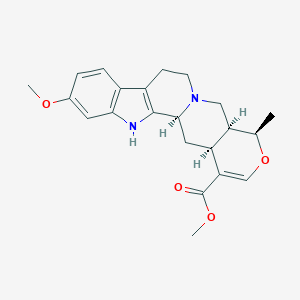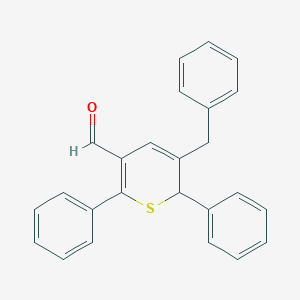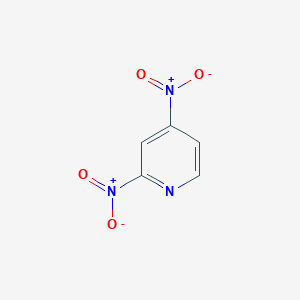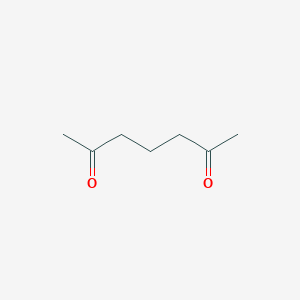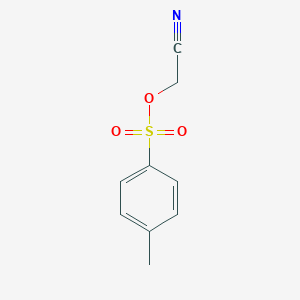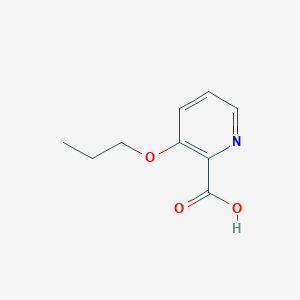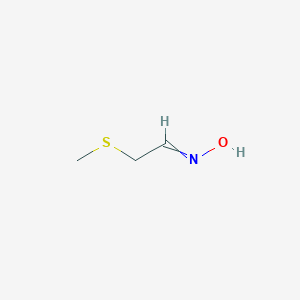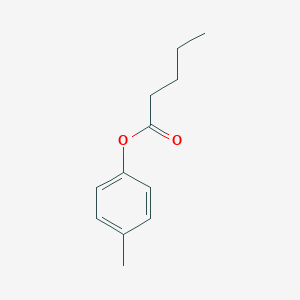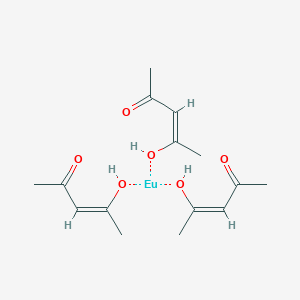
Europium (III) 2,4-pentanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Europium (III) 2,4-pentanedionate can be synthesized through the reaction of europium (III) chloride with 2,4-pentanedione in the presence of a base. The reaction typically involves dissolving europium (III) chloride in a suitable solvent, such as ethanol, and then adding 2,4-pentanedione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Europium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form europium (III) oxide.
Reduction: It can be reduced to europium (II) compounds under specific conditions.
Substitution: The ligand exchange reactions where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Europium (III) oxide.
Reduction: Europium (II) compounds.
Substitution: New europium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Europium (III) 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the fabrication of carbon nanostructures.
Biology: Employed in bioimaging and as a luminescent probe due to its photoluminescent properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of phosphors for lighting and display technologies.
Wirkmechanismus
The mechanism of action of europium (III) 2,4-pentanedionate involves its ability to coordinate with various ligands, forming stable complexes. The europium ion (Eu^3+) interacts with the oxygen atoms of the 2,4-pentanedionate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
- Europium (III) chloride (EuCl3)
- Europium (III) nitrate (Eu(NO3)3)
- Europium (III) acetate (Eu(CH3COO)3)
Comparison: Europium (III) 2,4-pentanedionate is unique due to its specific ligand structure, which imparts distinct photoluminescent properties and stability. Unlike europium (III) chloride or nitrate, which are more ionic in nature, this compound forms a chelate complex, enhancing its solubility in organic solvents and making it more suitable for applications in organic synthesis and bioimaging .
Eigenschaften
CAS-Nummer |
14284-86-7 |
|---|---|
Molekularformel |
C15H24EuO6 |
Molekulargewicht |
452.31 g/mol |
IUPAC-Name |
europium;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Eu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |
InChI-Schlüssel |
RUMABXVVUNTTLB-FGSKAQBVSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
Isomerische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Eu] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
Key on ui other cas no. |
14284-86-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
